

An In-Depth Technical Guide to 3-Aminopropyl(diethoxymethyl)phosphinic Acid (CGP 35348)

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Compound of Interest

Compound Name: SKF 10810

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Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 3-Aminopropyl(diethoxymethyl)phosphinic acid, also known as CGP 35348. This compound is a selective antagonist of the GABA-B receptor, a key G-protein coupled receptor in the central nervous system. This document consolidates critical data on its physicochemical properties, outlines its mechanism of action, and provides detailed experimental protocols for its application in neuroscience research. The information is presented to support further investigation and application of this important pharmacological tool.

Chemical Structure and Properties

3-Aminopropyl(diethoxymethyl)phosphinic acid is a phosphinic acid derivative and a structural analog of the neurotransmitter γ -aminobutyric acid (GABA). Its chemical structure is characterized by a propyl amine group, a central phosphorus atom, and a diethoxymethyl group.

IUPAC Name: 3-aminopropyl(diethoxymethyl)phosphinic acid[1]

Synonyms: CGP 35348, P-(3-Aminopropyl)-P-diethoxymethylphosphinic acid[2]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 3-Aminopropyl(diethoxymethyl)phosphinic acid is presented in the table below for easy reference.

Property	Value	Source
Molecular Formula	C8H20NO4P	[3]
Molecular Weight	225.22 g/mol	[1][3]
CAS Number	123690-79-9	[1]
Appearance	White solid	[4]
Solubility	Soluble in water to 100 mM	[3][5]
IC50	34 μ M (for GABA-B receptor)	[3][5][6]
pA2	5.38 (in rat anococcygeus muscle)	[7]
InChI	1S/C8H20NO4P/c1-3-12-8(13-4-2)14(10,11)7-5-6-9/h8H,3-7,9H2,1-2H3,(H,10,11)	[1][2]
InChIKey	QIIVUOWTHWIXFO-UHFFFAOYSA-N	[1][2]
Canonical SMILES	CCOP(CCCN)(O)(C(OCC)OCC)=O	[1]

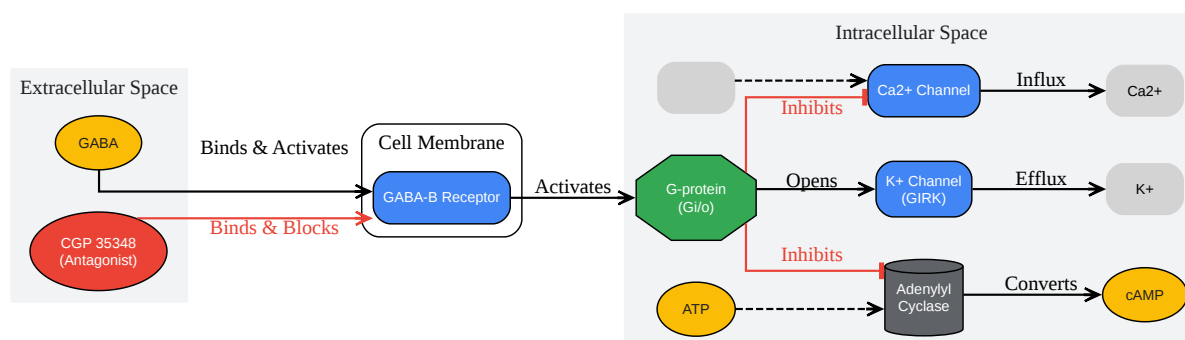
Mechanism of Action: GABA-B Receptor Antagonism

3-Aminopropyl(diethoxymethyl)phosphinic acid acts as a selective and competitive antagonist at GABA-B receptors.[5][8] GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate the slow and prolonged inhibitory effects of GABA.[8]

The mechanism of action involves the binding of CGP 35348 to the GABA-B receptor, which prevents the endogenous ligand GABA from binding and activating the receptor.[8] This blockade of GABA-B receptor activation leads to a reduction in the downstream signaling cascade, which normally involves the inhibition of adenylyl cyclase and the modulation of ion channels.[8] By preventing the inhibitory effects of GABA, CGP 35348 can increase neuronal excitability.[8]

Signaling Pathway

The following diagram illustrates the signaling pathway of a GABA-B receptor and the point of intervention for an antagonist like 3-Aminopropyl(diethoxymethyl)phosphinic acid.



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Caption: GABA-B receptor signaling and antagonist action.

Experimental Protocols

The following are representative protocols for the use of 3-Aminopropyl(diethoxymethyl)phosphinic acid in common experimental paradigms. These should be adapted based on specific experimental needs and institutional guidelines.

In Vivo Administration for Behavioral Studies in Rodents

This protocol describes the intraperitoneal administration of CGP 35348 to assess its effects on behavior.

Objective: To investigate the in vivo effects of GABA-B receptor blockade on a specific behavioral measure (e.g., locomotor activity, anxiety, learning and memory).

Materials:

- 3-Aminopropyl(diethoxymethyl)phosphinic acid (CGP 35348)
- Sterile saline solution (0.9% NaCl)
- Experimental animals (e.g., male Wistar rats or C57BL/6 mice)
- Appropriate behavioral testing apparatus
- Syringes and needles for injection

Procedure:

- Preparation of Dosing Solution:
 - On the day of the experiment, dissolve CGP 35348 in sterile saline to the desired concentration. For example, to achieve a dose of 100 mg/kg in a 250g rat with an injection volume of 1 ml/kg, prepare a 25 mg/ml solution.
 - Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary. Prepare a vehicle control solution of sterile saline.
- Animal Handling and Acclimation:
 - House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
 - Handle animals for several days prior to the experiment to acclimate them to the injection procedure.

- On the day of testing, allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.
- Administration:
 - Weigh each animal to determine the precise injection volume.
 - Administer CGP 35348 or vehicle via intraperitoneal (i.p.) injection. Doses used in published studies range from 10 mg/kg to 500 mg/kg.[9][10]
 - The timing of administration relative to the behavioral test will depend on the specific research question and the known pharmacokinetics of the compound. A common pre-treatment time is 30 minutes.
- Behavioral Testing:
 - Following the pre-treatment period, place the animal in the behavioral apparatus and record the relevant parameters according to the specific test protocol (e.g., distance traveled in an open field, time spent in the open arms of an elevated plus maze).
- Data Analysis:
 - Analyze the collected data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the effects of CGP 35348 with the vehicle control group.

In Vitro Electrophysiology in Brain Slices

This protocol outlines the use of CGP 35348 in whole-cell patch-clamp recordings from neurons in acute brain slices to study its effects on synaptic transmission.

Objective: To characterize the effect of GABA-B receptor antagonism on synaptic potentials or currents.

Materials:

- 3-Aminopropyl(diethoxymethyl)phosphinic acid (CGP 35348)
- Artificial cerebrospinal fluid (aCSF)

- Intracellular recording solution
- Brain slicing and recording equipment (vibratome, microscope, amplifier, etc.)
- Experimental animals (e.g., young adult rats or mice)

Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of CGP 35348 in water or aCSF at a high concentration (e.g., 100 mM).
 - On the day of the experiment, dilute the stock solution into the recording aCSF to the final desired working concentration (e.g., 10-100 μ M).[\[8\]](#)[\[11\]](#)
- Brain Slice Preparation:
 - Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.
 - Rapidly dissect the brain and prepare acute slices (e.g., 300-400 μ m thick) of the desired brain region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.
 - Transfer slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
- Electrophysiological Recording:
 - Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
 - Establish a whole-cell patch-clamp recording from a target neuron.
 - Record baseline synaptic activity (e.g., evoked inhibitory postsynaptic potentials, IPSPs) for a stable period.

- Drug Application:
 - Switch the perfusion to aCSF containing the desired concentration of CGP 35348.
 - Continue recording to observe the effect of the antagonist on the synaptic response. A reduction or block of the slow, late component of the IPSP is expected.
- Washout:
 - Switch the perfusion back to the control aCSF to observe any reversal of the drug effect.
- Data Analysis:
 - Analyze the recorded traces to quantify changes in the amplitude, duration, or other parameters of the synaptic response before, during, and after drug application.

Synthesis

Detailed, step-by-step synthesis protocols for 3-Aminopropyl(diethoxymethyl)phosphinic acid are not readily available in the public domain and are often proprietary. However, the general synthesis of phosphinic acids can be approached through several established chemical methods. One common strategy involves the Michaelis-Arbuzov reaction or variations thereof, followed by functional group manipulations. A plausible, though generalized, synthetic route is outlined below.

General Synthetic Workflow



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Caption: Generalized synthetic workflow for phosphinic acids.

Conclusion

3-Aminopropyl(diethoxymethyl)phosphinic acid (CGP 35348) is a valuable pharmacological tool for the study of GABA-B receptor function. Its selectivity and ability to cross the blood-brain barrier make it suitable for a wide range of in vivo and in vitro applications. This guide has provided a consolidated resource of its chemical properties, mechanism of action, and representative experimental protocols to aid researchers in its effective use. Further research into the synthesis and therapeutic potential of this and related compounds is warranted.

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References

- 1. researchgate.net [researchgate.net]
- 2. The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. CGP 35348 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 5. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. kar.kent.ac.uk [kar.kent.ac.uk]
- 8. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Effects of the GABAB antagonist CGP 35348 on sleep-wake states, behaviour, and spike-wave discharges in old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An in vitro whole-cell electrophysiology dataset of human cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
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